Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
“Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . The IUPAC name for this compound is methyl 3-chloro-4H-thieno [3,2-b]pyrrole-5-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives . The oxidation of hydrazide with lead tetraacetate afforded diazene .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . .Scientific Research Applications
- Thieno[3,2-b]pyrrole-5-carboxamides, including our compound, exhibit antiviral activity against alphaviruses such as chikungunya virus . These compounds could be valuable in combating viral infections.
- Some carboxamides derived from this compound have been reported to inhibit neurotropic alphaviruses . This finding suggests a potential role in treating neurological viral infections.
- Certain derivatives, like compound 2, reversibly inhibit lysine-specific demethylases . These enzymes regulate histone methylation and are relevant in oncology research.
- Thieno[3,2-b]pyrroles without a carboxamide group act as allosteric inhibitors of hepatitis C virus NS5B polymerase . This property could be explored further for antiviral drug development.
- Derivatives of methyl and ethyl 4H-thieno[3,2-b]-pyrrole-5-carboxylates serve as basic scaffolds for constructing π-conjugated fused systems used in optoelectronics . Their unique structure makes them promising candidates for organic electronic devices.
- Functionalized 1,2-diacyl hydrazine derivatives synthesized from this compound have been tested for antitubercular activity . Compound 7c showed moderate antitubercular effects, indicating potential in tuberculosis research.
Antiviral Activity
Neurotropic Alphavirus Inhibition
Histone Demethylase Inhibition
Hepatitis C Virus Inhibition
Optoelectronic Applications
Antitubercular Activity
Mechanism of Action
While the specific mechanism of action for “Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate” is not mentioned in the search results, compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry . For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .
Safety and Hazards
properties
IUPAC Name |
methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUCZOBFBMGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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